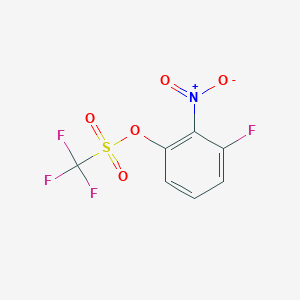
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is derived from trifluoromethanesulfonic acid, which is one of the strongest known acids and is widely used as a catalyst in organic synthesis .
Preparation Methods
The synthesis of trifluoromethanesulfonic acid 3-fluoro-2-nitrophenyl ester involves several steps. One common method includes the reaction of trifluoromethanesulfonic acid with 3-fluoro-2-nitrophenol under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the nitro group is further oxidized to form different products.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein modifications due to its ability to act as a strong electrophile.
Mechanism of Action
The mechanism of action of trifluoromethanesulfonic acid 3-fluoro-2-nitrophenyl ester involves its strong electrophilic nature. The trifluoromethanesulfonate group acts as a leaving group, facilitating various substitution reactions. The nitro group can undergo reduction or oxidation, leading to different products depending on the reaction conditions. The compound’s strong acidity and ability to stabilize carbocations make it a valuable reagent in many chemical transformations .
Comparison with Similar Compounds
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate is unique due to its combination of strong acidity and electrophilic properties. Similar compounds include:
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in organic synthesis.
Trifluoromethanesulfonyl chloride: Used in the synthesis of various triflate esters and as a reagent in organic synthesis.
Trifluoromethanesulfonic anhydride: Another strong acid used in acylation reactions and the synthesis of triflate esters.
These compounds share similar properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C7H3F4NO5S |
|---|---|
Molecular Weight |
289.16 g/mol |
IUPAC Name |
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H3F4NO5S/c8-4-2-1-3-5(6(4)12(13)14)17-18(15,16)7(9,10)11/h1-3H |
InChI Key |
PLHSHROOIQMOFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















